molecular formula C15H18ClNO B1457401 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride CAS No. 1417570-04-7

3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride

Cat. No.: B1457401
CAS No.: 1417570-04-7
M. Wt: 263.76 g/mol
InChI Key: SRXARHVXOHSDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride” is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 . It is used in laboratory chemicals and the synthesis of substances .


Synthesis Analysis

The synthesis of anilines, such as “this compound”, can involve various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two methyl groups at the 2 and 4 positions, an aniline group at the 3 position, and a hydrochloride group .

Scientific Research Applications

Synthesis of Polyurethane Cationomers

Research demonstrates the synthesis of polyurethane cationomers with anil groups, incorporating compounds like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline. These materials, exhibiting fluorescent properties, were investigated for their structural and photochromic mechanisms, highlighting processes like excited-state intramolecular proton transfer and keto tautomer formation (Buruianǎ et al., 2005).

Polymerization Catalysts

Nickel(II) and Palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties were synthesized and their polymerization behavior was explored. These complexes show promise in olefin polymerization, showcasing the potential of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride derivatives in catalysis and polymer chemistry (Schmid et al., 2001).

Environmental Applications

Hybrid Photo-electrocatalytic Oxidation for Wastewater Treatment

A novel Hybrid Photo-electrocatalytic Oxidation method was developed to treat 3,4-dimethyaniline wastewater. This research underscores the substance's relevance in addressing stubborn organic compounds in industrial wastewater and elucidates its degradation mechanism and synergistic effects (Li et al., 2020).

Biological Degradation

The degradation of aniline and its relevance in municipal wastewater treatment was studied, with a focus on a bacterial strain capable of degrading aniline and its substituted derivatives. This research could have implications for the treatment and biodegradation of related compounds (Liu et al., 2002).

Safety and Hazards

“3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride” is classified as a hazardous substance. It is flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Properties

IUPAC Name

3-[(2,4-dimethylphenoxy)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13;/h3-9H,10,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXARHVXOHSDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417570-04-7
Record name Benzenamine, 3-[(2,4-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417570-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.